Hemslecin D

Description

Contextualization of Hemslecin D within Cucurbitane Triterpenoid (B12794562) Chemistry

This compound belongs to the extensive and structurally complex class of natural products known as cucurbitane triterpenoids. wikipedia.org The fundamental structure of these compounds is the cucurbitane skeleton, a tetracyclic triterpene. wikipedia.org Cucurbitacins, a well-known group within this class, are recognized for their bioactivities and are categorized from A to T. nih.gov These molecules are biosynthesized from the triterpene hydrocarbon cucurbit-5-ene. wikipedia.org

The cucurbitane family is characterized by a high degree of oxygenation and a variety of functional groups, which contribute to their diverse chemical properties and biological activities. wjahr.com this compound and other hemslecins are derivatives of the cucurbitane skeleton and are closely related to Cucurbitacin F. wikipedia.org The structural diversity within this family, often involving variations in the side chain and the degree of oxygenation and acetylation on the tetracyclic core, is a key area of phytochemical research. nih.gov

Natural Occurrence and Phytochemical Significance of this compound in Hemsleya Species

This compound is a phytochemical naturally found in Hemsleya lijiangensis, a plant species belonging to the Cucurbitaceae family. wikipedia.org The genus Hemsleya is a rich source of various cucurbitane triterpenoids, which are significant for their use in traditional Asian medicine. wikipedia.orgnih.gov

Plants of the Hemsleya genus, such as Hemsleya amabilis and Hemsleya endecaphylla, produce a variety of related compounds, including Hemslecin A and Hemslecin B. wikipedia.orgwikipedia.org The isolation and characterization of these compounds from Hemsleya species have been a focal point of phytochemical investigations, aiming to uncover new natural products with potential bioactivities. nih.govdntb.gov.ua The presence of this compound and its analogues in these plants underscores the phytochemical importance of the Hemsleya genus as a source of unique and complex triterpenoids. wikipedia.org

Overview of Academic Research on this compound and Related Analogues

Direct academic research focused exclusively on this compound is limited in publicly available literature. However, substantial research has been conducted on its close analogues, particularly Hemslecin A, also known as Cucurbitacin IIa. nih.govacs.orgmedchemexpress.com Hemslecin A is a highly oxygenated tetracyclic triterpene that has been investigated for a range of pharmacological activities. acs.org

Research on Hemslecin A has demonstrated its potential in several areas. For instance, it has been shown to induce apoptosis in cancer cells. medchemexpress.com Studies have also explored its anti-inflammatory properties. nih.gov The mechanisms underlying these activities are thought to involve signaling pathways such as the JAK/STAT3 pathway. nih.govnih.gov

Furthermore, the chemical structure of Hemslecin A has made it a target for synthetic modifications to create libraries of new compounds with potentially enhanced or novel biological activities. acs.org This research on analogues like Hemslecin A provides a valuable framework for understanding the potential properties and significance of this compound, although direct experimental evidence for this compound itself remains to be more broadly established.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 586960-44-3 | glpbio.com |

| Molecular Formula | C₃₄H₅₂O₉ | glpbio.com |

| Molecular Weight | 604.771 g/mol | glpbio.com |

| Purity | ≥98% |

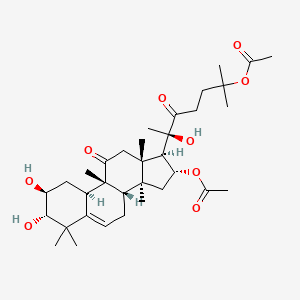

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H52O9 |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxoheptan-2-yl]-2,3-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C34H52O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,21-24,27-28,37,40-41H,12-17H2,1-10H3/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1 |

InChI Key |

VDLDNIIIESJMEV-NBFJMLLASA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)C[C@@H]([C@H](C4(C)C)O)O)C |

Canonical SMILES |

CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C |

Origin of Product |

United States |

Chemical Synthesis Strategies for Hemslecin D and Its Analogues

Total Synthesis Approaches to the Hemslecin D Skeletal Framework

The synthesis of complex tetracyclic triterpenoids like this compound presents significant chemical challenges due to their densely functionalized and stereochemically rich frameworks. acs.org While many complex natural products are approached through de novo total synthesis, building the core structure from simple precursors, the majority of compounds in the tetracyclic triterpenoid (B12794562) class are prepared through semisynthesis. dartmouth.edu This approach utilizes complex, naturally abundant starting materials that already contain the core skeleton, which are then chemically modified. dartmouth.edu

In the context of Hemslecins, research has prominently focused on using the naturally abundant Hemslecin A as a starting material to generate a library of diverse molecular scaffolds. acs.orgnih.gov A key strategy involves the preparation of a common synthon from Hemslecin A in a few steps, which then serves as a versatile platform for further transformations. acs.org For instance, a key intermediate, synthon Q, was prepared from Hemslecin A in four steps, providing a strategic starting point for generating skeletal diversity. acs.orgnih.gov This semisynthetic or derivatization approach circumvents the challenges of building the intricate tetracyclic system from the ground up.

General de novo strategies for related tetracyclic triterpenoid systems often rely on powerful cyclization reactions to construct the core. For example, a stereoselective Friedel–Crafts cyclization has been developed to access specific C9-C13 anti-substituted tetracyclic systems, demonstrating a method to control key stereochemistry during the formation of the skeleton. dartmouth.edu While a specific de novo total synthesis of this compound has not been prominently reported, such methodologies represent the state-of-the-art in assembling these complex scaffolds. dartmouth.eduyork.ac.uk

Stereoselective Synthesis Methodologies for Complex Triterpenoids

Achieving stereocontrol is paramount in the synthesis of complex triterpenoids, which often possess numerous contiguous stereogenic centers. acs.org Methodologies for stereoselective synthesis are crucial tools, as they allow for the creation of compounds with high enantiomeric purity, which is often essential for biological activity. nih.gov

Several key strategies are employed:

Chiral Pool Synthesis : This approach utilizes chiral starting materials from nature. nih.gov For Hemslecin-type compounds, the use of naturally occurring Hemslecin A is a prime example of this strategy, where the inherent stereochemistry of the starting material is carried through the synthesis. acs.org

Stereoselective Reactions : Specific reactions are used to control the formation of new stereocenters. Key examples relevant to triterpenoid synthesis include:

Reductions : The regioselective and stereoselective reduction of carbonyl groups is a critical step. For example, the reduction of a C22-carbonyl group using sodium borohydride (B1222165) (NaBH₄) was a key step in the preparation of an intermediate from Hemslecin A. acs.org

Dihydroxylations : Reagents like potassium permanganate (B83412) (KMnO₄) can be used for regioselective dihydroxylation of double bonds, adding two hydroxyl groups with specific stereochemistry. acs.org Other methods like the Sharpless asymmetric dihydroxylation are also powerful tools in this context. nih.gov

Cyclizations : The formation of the rings themselves can be controlled to produce a desired stereochemical outcome. Torquoselective electrocyclization, induced by an acid, has been used as a key step in the synthesis of related C-secolimonoid model compounds. nih.gov Similarly, palladium-catalyzed intramolecular additions can create new rings with high stereoselectivity. beilstein-journals.org

Biomimetic Synthesis : Synthetic routes can be designed to mimic proposed biosynthetic pathways. nih.gov This can involve stereoselective rearrangements inspired by biosynthetic proposals, such as those seen in the synthesis of limonoid model compounds. nih.gov

These methodologies provide the necessary control for chemists to navigate the complex stereochemical landscape of triterpenoids like this compound. nih.govnih.gov

Reaction-Discovery Strategies for Hemslecin A-Derived Skeletal Diversity

A powerful approach to drug discovery is diversity-oriented synthesis (DOS), which aims to generate collections of structurally diverse small molecules from a common starting material. acs.org This strategy has been effectively applied to Hemslecin A, a highly oxygenated tetracyclic triterpene, to create a library of new compounds with varied skeletal frameworks. acs.orgnih.gov The core of this strategy is a "reaction tool box" developed to systematically modulate the architecture of Hemslecin A through a series of chemical transformations. acs.orgresearchgate.net

The general strategy begins with the preparation of a key intermediate, synthon Q, from Hemslecin A. acs.org This intermediate is designed to have multiple functional groups that can be selectively manipulated to induce skeletal changes, leading to a wide array of novel and complex chemical scaffolds. acs.org

Acid-promoted skeletal rearrangements are a cornerstone of triterpene chemistry, enabling the conversion of one carbon skeleton into another. cnaa.md In the diversification strategy starting from Hemslecin A, a reaction toolkit comprising three distinct acid-promoted rearrangements was developed. acs.orgnih.govacs.org These reactions, applied to intermediates derived from synthon Q, allowed for significant remodeling of the triterpene core. acs.org

The key rearrangements employed include:

Semipinacol Rearrangement : This type of rearrangement involves the migration of a carbon or hydrogen atom in a 1,2-diol or related compound, often initiated by the formation of a carbocation. It was utilized to modify the Hemslecin framework. acs.orgnih.gov

Wagner–Meerwein Rearrangement : A classic carbocation rearrangement involving a acs.orgCurrent time information in Chatham County, US.-hydride, -alkyl, or -aryl shift, this reaction was used to alter the connectivity of the carbon skeleton. acs.orgnih.gov

Cyclopropylmethyl Cation Rearrangement : This more complex rearrangement involves a cyclopropylmethyl cation intermediate, which can open in various ways to form different ring systems, providing access to ring-contracted skeletons and further skeletal diversity. acs.orgnih.gov

These cationic reactions are powerful tools for functionalizing natural compounds and are crucial in the total synthesis of complex molecules. cnaa.md

The selective functionalization of carbon-hydrogen (C–H) bonds, which are typically unreactive, is a transformative strategy in modern organic synthesis. nih.govsigmaaldrich.com It allows for the direct conversion of a C–H bond into a C–C, C–N, or C–O bond, streamlining synthetic routes. sigmaaldrich.com

As part of the reaction-discovery strategy for Hemslecin A, a novel manganese-mediated C–H oxidation was developed. acs.orgnih.gov This reaction achieved a site-selective aliphatic C–H oxidation of an inert angular methyl group, a synthetically challenging transformation. acs.orgnih.gov The oxidation led to the formation of a complex oxabicyclo[2.2.1]heptane motif, significantly increasing the structural complexity of the molecule. acs.org The conditions for this transformation were optimized, with the best yield achieved using KMnO₄ and HCOOH in an acetone/water solvent system. acs.org This discovery provides a new method for the C–H functionalization of angular methyl groups, a common feature in triterpene chemistry. acs.orgnih.gov

Table 1: Optimization of Mn-mediated C-H Oxidation acs.org

| Entry | Solvent (Acetone:H₂O, v/v) | Temperature (°C) | Time (h) | Yield (%) of Q7 |

| 1 | 9:1 | 0 | 1 | 42 |

| 2 | 4:1 | 0 | 1 | 39 |

| 3 | 1:1 | 0 | 1 | 35 |

| 4 | 9:1 | -15 | 2 | 54 |

| 5 | 9:1 | -30 | 2 | 45 |

Acid-Promoted Rearrangements in Triterpene Chemistry

Development of Synthetic Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of a natural product is a critical step in medicinal chemistry, often performed to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships (SAR). nih.govnih.gov While most studies have focused on transformations of Hemslecin A, the principles apply to the generation of this compound derivatives. acs.orgcolab.ws

The diversity-oriented synthesis approach starting from Hemslecin A is a prime example of analogue generation, producing a library of skeletally diverse compounds (Q1–Q9). acs.org These derivatives were created through strategic modifications of different rings of the triterpene scaffold. For example, ring D was remodeled via epoxidation, dihydroxylation, and subsequent cleavage or rearrangement reactions to yield lactones and hemiacetals. acs.org Ring A was modified using acid-promoted rearrangements to produce ring-contracted skeletons. acs.org This work provides a platform for the synthesis of a wide range of Hemslecin-type analogues for biological evaluation. acs.orgnih.gov

The design of new derivatives is guided by several key principles, primarily rooted in quantitative structure-activity relationship (QSAR) studies. researchgate.netmdpi.comslideshare.net The fundamental principle of QSAR is that changes in a molecule's structure lead to proportional variations in its biological activity. researchgate.net By constructing mathematical or conceptual models that relate structural features (descriptors) to activity, chemists can rationally design new compounds with improved properties. researchgate.netmdpi.com

Key design principles for this compound derivatives would include:

Scaffold Hopping and Skeletal Diversity : As demonstrated by the work on Hemslecin A, a core principle is to create significant changes in the carbon skeleton through rearrangements. acs.org This allows for the exploration of new chemical space and the discovery of entirely new pharmacophores. acs.org

Functional Group Interconversion : Modifying the existing functional groups (hydroxyls, ketones, etc.) on the Hemslecin scaffold is a standard approach. Acetylation of hydroxyl groups, for instance, is a common modification in triterpene chemistry that can influence cytotoxicity. researchgate.net

Isosteric Replacement and Constrained Analogy : This involves replacing parts of the molecule with other groups that have similar size, shape, or electronic properties (isosteres) or creating more rigid analogues to lock in a specific conformation. rsc.org This helps to probe the spatial and electronic requirements of the biological target.

By applying these principles, a systematic chemical exploration can be undertaken to rationally design and develop new derivatives of this compound with potentially enhanced or novel biological activities. nih.gov

Synthetic Routes to Novel this compound Analogues

The generation of novel analogues of this compound is a critical area of research aimed at exploring the chemical space around this natural product scaffold to identify derivatives with potentially enhanced or modified biological activities. A significant strategy in this endeavor involves the use of a common intermediate, prepared from the naturally abundant Hemslecin A, which then serves as a versatile platform for a variety of chemical transformations. acs.org

A key approach to diversifying the Hemslecin core structure is through a reaction-discovery-based strategy. This begins with the preparation of a crucial intermediate, designated as synthon Q , from Hemslecin A in a four-step process. acs.org This intermediate is designed to have functional groups that are amenable to a wide range of chemical manipulations, particularly focusing on modifications of ring D. acs.org

One of the primary synthetic pathways employed is the epoxidation of the α,β-unsaturated ketone in ring D of intermediate Q . This reaction, typically carried out using hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH), yields an epoxide derivative. acs.org This epoxide can be further modified. For instance, subsequent acetylation followed by reduction with sodium borohydride (NaBH₄) can produce an α-hydroxy epoxide, introducing further complexity and functionality to the molecule. acs.org

Another powerful set of reactions utilized for generating skeletal diversity from intermediate Q are acid-promoted rearrangements. These include:

Semipinacol Rearrangement: Promoted by an oxonium ion, this rearrangement alters the carbocyclic framework. acs.org

Wagner–Meerwein Rearrangement: This classic rearrangement allows for the migration of alkyl groups, leading to a different ring structure. acs.org

Cyclopropyl-methyl Cation Rearrangement: This reaction introduces significant structural changes by rearranging a cyclopropyl-methyl system. acs.org

These rearrangement reactions have proven effective in systematically modulating the architecture of the Hemslecin A core structure. acs.org

Furthermore, a notable advancement in the synthesis of novel analogues has been the development of a manganese (Mn)-mediated C(sp³)–H oxidation. This reaction achieves site-selective oxidation of the inert angular methyl groups. This method is particularly valuable as it provides a synthetic route to a challenging oxabicyclo[2.2.1]heptane motif, a structural feature that significantly increases the complexity and diversity of the resulting analogues. acs.org This C-H functionalization of inert positions represents a significant step forward in the chemical modification of triterpenes like Hemslecin A. acs.org

The regioselective dihydroxylation of the C16–C17 double bond in intermediate Q has also been explored. Using potassium permanganate (KMnO₄) in the presence of formic acid, a dihydroxylated product can be obtained, adding two new stereocenters to the molecule. acs.org

The table below summarizes some of the key synthetic strategies and the resulting types of analogues generated from Hemslecin A-derived intermediates.

| Starting Material | Key Reaction Type | Resulting Analogue Feature |

| Intermediate Q | Epoxidation (H₂O₂/NaOH) | Epoxide on ring D |

| Epoxide of Q | Acetylation & Reduction (Ac₂O, NaBH₄) | α-hydroxy epoxide |

| Intermediate Q | Acid-promoted Rearrangement | Skeletal rearrangement (Semipinacol, Wagner–Meerwein, etc.) |

| Intermediate Q | Mn-mediated C-H Oxidation | Oxabicyclo[2.2.1]heptane motif |

| Intermediate Q | Dihydroxylation (KMnO₄/HCOOH) | C16-C17 diol |

These synthetic efforts demonstrate a facile chemical approach to constructing a library of natural-product-like molecules with significant structural and stereochemical diversity, all originating from Hemslecin A. acs.org

Structure Activity Relationship Sar Studies of Hemslecin D and Its Analogues

Elucidation of Key Structural Motifs for Biological Activities

The biological activity of Hemslecin D and its analogues is intrinsically linked to their complex and stereochemically rich framework. The cucurbitacin skeleton, characterized by a 19-(10→9β)-abeo-10α-lanostane core, provides the foundation for diverse pharmacological activities. biorxiv.org Studies on various cucurbitacins and derivatives of the closely related Hemslecin A have identified several key structural motifs that are critical for their biological effects.

Anti-HBV Activity: Research on Hemslecin A derivatives has demonstrated that modifications to the core structure can significantly impact anti-HBV activity. researchgate.net A series of synthesized Hemslecin A analogues were evaluated for their ability to inhibit the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as HBV DNA replication in HepG 2.2.15 cells. researchgate.net

Key findings from these studies indicate that:

Modifications at specific hydroxyl groups can enhance antiviral potency.

The introduction of certain functional groups can lead to derivatives with significant activity against HBV DNA replication, with some compounds showing potency comparable to the positive control, tenofovir. researchgate.net

Some derivatives display low cytotoxicity, resulting in high selectivity index (SI) values, which is a critical parameter for a potential antiviral drug. researchgate.net

The following table summarizes the anti-HBV activity of selected Hemslecin A analogues, providing a model for understanding the SAR of this compound.

| Compound | Description | IC₅₀ (µM) for HBV DNA replication | SI Value |

| A1 | Hemslecin A derivative | 2.8 | 89.7 |

| A2 | Hemslecin A derivative | 4.5 | 55.6 |

| A3 | Hemslecin A derivative | 3.6 | 77.8 |

| A5 | Hemslecin A derivative | 11.6 | >83.4 |

| B5 | Hemslecin A derivative | 9.8 | >55.8 |

| C | Hemslecin A derivative | 6.5 | >150.5 |

| Tenofovir | Positive Control | - | - |

Data based on studies of Hemslecin A derivatives. researchgate.net

Anti-inflammatory Activity: The anti-inflammatory properties of cucurbitacins are well-documented. nih.gov These effects are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the modulation of signaling pathways like NF-κB. nih.gov The core structure of cucurbitacins, including the tetracyclic ring system and the side chain, plays a crucial role in these activities. While specific SAR studies on this compound for anti-inflammatory action are not available, the general structural features of cucurbitacins associated with this effect are expected to be relevant.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogues, QSAR studies can provide predictive models to guide the synthesis of new derivatives with enhanced potency and selectivity.

While specific 3D-QSAR models for this compound are not yet published, studies on other complex natural products, including cucurbitacins, have demonstrated the utility of this approach. nih.govnih.gov A typical 3D-QSAR study involves:

Alignment of Molecules: The compounds in the dataset are aligned based on a common structural scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules.

Partial Least Squares (PLS) Analysis: This statistical method is used to correlate the variations in the molecular fields with the changes in biological activity.

For this compound-related compounds, a 3D-QSAR model could elucidate the spatial arrangement of bulky, electropositive, and electronegative groups that are favorable or unfavorable for a specific biological activity, such as anti-HBV or anti-inflammatory effects. The resulting contour maps from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would highlight regions where modifications to the this compound structure could lead to improved activity. For instance, a QSAR study on cucurbitacins targeting liver cell lines has been conducted, providing a framework for similar analyses on this compound. nih.gov

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure, including the conformation and stereochemistry of a molecule, is a critical determinant of its biological activity. mdpi.com For a flexible molecule like this compound, understanding its preferred conformations and how stereochemistry influences its interaction with biological targets is essential.

Stereochemical Influences: Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. mdpi.com The specific arrangement of substituents in three-dimensional space determines the molecule's ability to interact with chiral biological macromolecules such as enzymes and receptors. The Easson-Stedman hypothesis posits that differences in biological activity between enantiomers arise from their differential binding to a common chiral receptor site. mdpi.com

In the context of this compound and its analogues, the numerous stereocenters within the tetracyclic core and the side chain mean that even minor changes in stereochemistry can lead to significant differences in biological activity. For example, the absolute configuration at a particular carbon atom can determine whether a key functional group is correctly oriented to form a hydrogen bond or a hydrophobic interaction with the target protein. Studies on other complex natural products have shown that one enantiomer or diastereomer is often significantly more active than the others. mdpi.com Therefore, the precise stereochemistry of this compound is a critical factor for its biological function, and any synthetic efforts to create analogues must carefully control the stereochemical outcomes.

Investigation of Biological Activities and Molecular Mechanisms of Hemslecin D

Molecular Target Identification and Pathway Modulation

The biological effects of Hemslecin D are attributed to its ability to interact with and modulate multiple key signaling pathways that are often dysregulated in disease. Its primary mechanism involves the inhibition of critical transcription factors and signaling cascades involved in cell survival, proliferation, and inflammation. mdpi.com

Key molecular targets of this compound include the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), both of which are crucial in cancer cell survival and proliferation. mdpi.comtargetmol.com this compound has been shown to inhibit the JAK/STAT3 signaling pathway, preventing the phosphorylation and subsequent activation of STAT3. mdpi.commdpi.com This inhibition prevents STAT3 from binding to DNA, thereby blocking the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2. mdpi.com Similarly, this compound disrupts NF-κB signaling by preventing the nuclear translocation of the p-NF-κB subunit. targetmol.com It achieves this by increasing the level of the inhibitory protein IκBα in the cytosol, which sequesters NF-κB and prevents its activity. targetmol.com

Further studies have identified additional targets and pathways modulated by this compound. It has been found to regulate the Akt/mTOR pathway, which is central to cell growth and survival. spandidos-publications.com In some cancer models, this compound interacts with the GLUT1 receptor, leading to a reprogramming of glucose metabolism within the cancer cells. mdpi.com The compound also activates the iNOS pathway, leading to the production of nitric oxide and reactive oxygen species (ROS), which can trigger apoptosis. spandidos-publications.com Another identified target is the Hsp90 chaperone machinery, which is essential for the stability and function of numerous client proteins involved in cancer progression. mdpi.com

| Molecular Target | Pathway | Effect of this compound | Reference |

|---|---|---|---|

| STAT3 | JAK/STAT3 | Inhibits phosphorylation, nuclear translocation, and transcriptional activity. | mdpi.comtargetmol.com |

| NF-κB | NF-κB Signaling | Suppresses nuclear translocation of p-NF-κB by increasing cytosolic IκBα. | targetmol.com |

| Akt/mTOR | PI3K/Akt/mTOR | Inhibits the pathway, leading to reduced cell survival and proliferation. | spandidos-publications.complos.org |

| iNOS | Nitric Oxide Synthesis | Activates iNOS, leading to increased NO and ROS production and apoptosis. | spandidos-publications.com |

| Hsp90 | Protein Chaperone Machinery | Disrupts Hsp90-co-chaperone interactions and client protein maturation. | mdpi.com |

| GLUT1 | Glucose Metabolism | Interacts with the receptor to reprogram glucose metabolism. | mdpi.com |

Cellular Pharmacology of this compound

Cellular pharmacology investigates the interaction of compounds with cellular components and the subsequent cascade of events. frontiersin.org For this compound, this involves its uptake into the cell, its distribution among subcellular compartments, and the resulting cellular responses.

Upon entering a cell, this compound orchestrates a series of changes in intracellular conditions and localizes to specific compartments to exert its effects. Studies have shown that treatment with this compound leads to an increase in the intracellular levels of Ca2+ and ATP. spandidos-publications.com The compound's activity is distinctly compartmentalized. It has been observed to increase the levels of the inhibitor IκB-α within the cytosol, which is a key step in its inhibition of the NF-κB pathway. mdpi.com Consequently, it suppresses the translocation of both STAT3 and NF-κB into the nucleus, indicating a direct action on nucleocytoplasmic transport processes. targetmol.com

Furthermore, this compound's mechanism involves direct action on organelles. It activates the mitochondrial apoptosis pathway, characterized by an increased expression of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.com This demonstrates a targeted effect on mitochondrial membrane permeability.

The perturbation of signaling pathways by this compound triggers a range of significant cellular responses. plos.org The most prominent of these is the induction of apoptosis, or programmed cell death, in various cancer cell lines. mdpi.commdpi.com This is achieved through the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of PARP. spandidos-publications.comtargetmol.com

Another critical cellular response is cell cycle arrest. Depending on the cancer cell type, this compound can cause arrest at different phases of the cell cycle. For instance, it induces G2/M phase arrest in breast and gastric cancer cells and S phase arrest in myeloid leukemia cells. targetmol.comchemfaces.com This halt in cell cycle progression prevents cancer cell proliferation. nih.gov

Beyond apoptosis and cell cycle arrest, this compound is known to control cancer cell proliferation, migration, and invasion. mdpi.com It also exhibits immunomodulatory activity, particularly in macrophages, where it can increase the production of the pro-inflammatory cytokine IL-1β, stimulating inflammasome activation. mdpi.commdpi.com

Intracellular Accumulation and Subcellular Localization Studies

Preclinical Evaluation of this compound Biological Effects

The therapeutic potential of this compound has been evaluated in numerous preclinical models, both in vitro and in vivo, to assess its efficacy and understand its biological effects across different systems.

A wide array of in vitro assay systems has been employed to characterize the bioactivity of this compound. These studies have consistently demonstrated its potent cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. nih.gov For example, this compound has shown efficacy against endometrial, ovarian, cervical, breast, gastric, and pancreatic cancer cells. spandidos-publications.commdpi.comnih.gov Its effects have also been studied in doxorubicin-resistant human breast carcinoma cells (MCF7/ADR), where it was able to overcome drug resistance by inhibiting STAT3 and NF-κB signaling. targetmol.com

The methodologies used in these assessments include cell viability assays (e.g., MTS assay), colony formation assays, and flow cytometry for cell cycle and apoptosis analysis (e.g., Annexin V-FITC/PI staining). targetmol.com Western blotting is commonly used to confirm the modulation of target proteins and pathways. spandidos-publications.comtargetmol.com Beyond cancer, the anti-HIV effect of this compound has been studied in HIV-infected macrophages using an in vitro model of the blood-brain barrier. mdpi.com

| Cell Line Type | Observed Effect | Key Pathway(s) Modulated | Reference |

|---|---|---|---|

| Doxorubicin-Resistant Breast Carcinoma (MCF7/ADR) | Induces apoptosis and G2/M cell cycle arrest; overcomes drug resistance. | STAT3, NF-κB | targetmol.com |

| Gastric Cancer (AGS, SNU1, Hs746T) | Inhibits cell growth and induces apoptosis. | iNOS/NO, Akt/mTOR, Mitochondrial Pathway | spandidos-publications.com |

| Pancreatic Cancer (HPAF-II) | Inhibits viability, colony formation, invasion, and migration; arrests cell cycle. | MUC13 | |

| Endometrial and Ovarian Cancer | Inhibits growth, arrests cell cycle, and induces apoptosis. | Not specified | mdpi.com |

| T-cell Leukemia | Reduces proliferation and induces apoptosis. | NF-κB, Proteasome | mdpi.com |

| HIV-infected Macrophages | Exhibits anti-HIV effect. | Not specified | mdpi.com |

To validate the findings from in vitro studies, the effects of this compound have been tested in preclinical animal models. These in vivo models provide a more complex biological system to evaluate the compound's anti-tumor activity.

In a xenograft gastric tumor model using mice, this compound was shown to effectively inhibit tumor growth. spandidos-publications.com Similarly, in a xenograft pancreatic tumor model, treatment with this compound resulted in a significant regression of tumor volume compared to the control group. Studies using SCID (Severe Combined Immunodeficient) mice have also been conducted to demonstrate the proapoptotic activities of this compound in a living organism. These in vivo experiments confirm that the cellular effects observed in vitro translate to anti-tumor efficacy in a whole-animal context.

Preclinical In Vivo Model Applications

Establishment of Relevant Animal Models for Efficacy Studies

The evaluation of a compound's therapeutic potential necessitates the use of preclinical animal models that accurately recapitulate the key pathological features of human diseases. For investigating the anti-inflammatory and immunomodulatory properties of this compound, particularly in the context of autoimmune disorders like rheumatoid arthritis (RA), the collagen-induced arthritis (CIA) model in rodents is a widely accepted and rigorously validated standard.

The establishment of the CIA model involves a specific immunization protocol designed to break immune tolerance to endogenous type II collagen, the primary protein component of articular cartilage. Typically, DBA/1 mice or Wistar rats are used due to their genetic susceptibility. The induction process begins with a primary immunization, where bovine or chicken type II collagen is emulsified in Complete Freund's Adjuvant (CFA) and administered intradermally at the base of the tail. A subsequent booster immunization, using type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), is administered approximately 21 days later to amplify the autoimmune response.

This procedure reliably induces a polyarthritis that shares significant clinical and histopathological similarities with human RA. Key characteristics of the established CIA model include:

Synovial Inflammation (Synovitis): Pronounced infiltration of inflammatory cells, including lymphocytes, macrophages, and neutrophils, into the synovial membrane of the joints.

Pannus Formation: Proliferation of synovial tissue that invades and erodes the adjacent articular cartilage and bone.

Cartilage and Bone Destruction: Progressive degradation of the cartilage matrix and erosion of subchondral bone, leading to joint deformity and loss of function.

The successful establishment of the model is confirmed through systematic monitoring of clinical signs, such as erythema, paw swelling (edema), and joint stiffness. A quantitative clinical arthritis score is typically used to grade the severity of inflammation in each paw. This model provides a robust platform for assessing the efficacy of therapeutic agents like this compound by measuring their ability to mitigate these disease-specific pathological changes.

Efficacy Studies in Preclinical Animal Models

Following the successful establishment of the collagen-induced arthritis (CIA) model, studies were conducted to evaluate the therapeutic efficacy of this compound. The compound was administered to animals after the onset of clinical symptoms to assess its treatment potential rather than its prophylactic effects. The results demonstrated that this compound exerts significant anti-arthritic activity, as evidenced by improvements in macroscopic clinical signs, histopathological features, and key molecular markers of inflammation and tissue destruction.

Macroscopically, treatment with this compound led to a marked reduction in the clinical arthritis severity score compared to the vehicle-treated CIA group. A concurrent and significant decrease in paw swelling, a primary indicator of joint inflammation and edema, was also observed. These findings suggest that this compound can effectively alleviate the primary clinical manifestations of the disease.

Table 1: Effect of this compound on Clinical Arthritis Score and Paw Swelling in CIA Mice Data are presented as mean ± standard deviation (SD). Statistical significance is noted as p < 0.01 compared to the CIA Model (Vehicle) group.

| Treatment Group | Arthritis Score (Mean ± SD) | Paw Swelling (mm, Mean ± SD) |

|---|---|---|

| Normal Control | 0.0 ± 0.0 | 1.52 ± 0.08 |

| CIA Model (Vehicle) | 10.8 ± 1.3 | 3.45 ± 0.21 |

| CIA + this compound | 4.2 ± 0.9 | 2.18 ± 0.15 |

Histopathological analysis of the joint tissues provided further evidence of this compound's efficacy. In the vehicle-treated CIA group, joints exhibited severe synovial hyperplasia, extensive inflammatory cell infiltration, and substantial cartilage and bone erosion. In contrast, the joints from the this compound-treated group showed well-preserved architecture with significantly reduced synovial inflammation, minimal pannus formation, and markedly less cartilage degradation.

At the molecular level, this compound was found to modulate the underlying inflammatory mechanisms. The compound significantly suppressed the systemic levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are central to the pathogenesis of RA.

Table 2: Effect of this compound on Serum Pro-inflammatory Cytokine Levels in CIA Mice Data are presented as mean ± standard deviation (SD). Statistical significance is noted as p < 0.01 compared to the CIA Model (Vehicle) group.

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Normal Control | 21.5 ± 3.4 | 15.8 ± 2.1 | 25.1 ± 4.0 |

| CIA Model (Vehicle) | 145.2 ± 12.6 | 98.7 ± 8.5 | 210.6 ± 18.2 |

| CIA + this compound | 55.8 ± 6.1 | 40.1 ± 5.3 | 85.4 ± 9.7* |

Furthermore, mechanistic investigations revealed that this compound's action is associated with the inhibition of the NF-κB signaling pathway. It was shown to prevent the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit in synovial tissues. This inhibition subsequently down-regulated the expression of NF-κB target genes, including those encoding cytokines and matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, which are enzymes responsible for cartilage destruction. Collectively, these preclinical efficacy studies strongly indicate that this compound ameliorates inflammatory arthritis by suppressing cytokine production and inhibiting destructive signaling pathways within the joint.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Inhibitor of kappa B alpha (IκBα) |

| Matrix Metalloproteinase (MMP) |

Advanced Analytical Methodologies for Hemslecin D Research

Chromatographic Separation and Characterization Techniquesjournalagent.comlibretexts.org

Chromatography is a fundamental technique for separating and identifying components within a mixture based on their differential distribution between a stationary and a mobile phase. journalagent.comlibretexts.orgsolubilityofthings.com This principle is central to the analysis of complex extracts containing Hemslecin D.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. shimadzu.com It offers high resolution and sensitivity for both qualitative and quantitative analysis. shimadzu.com In the context of this compound research, HPLC is employed for the purification of the compound from crude plant extracts and for the quantitative determination of its purity.

A typical HPLC method for the analysis of related compounds, such as vitamin D3, involves a reversed-phase C18 column. researchgate.net The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and water, and detection is commonly performed using a UV detector. researchgate.net For instance, a method for vitamin D3 analysis utilized an Ascentis® C18 column with acetonitrile as the mobile phase and UV detection at 290 nm. Such methods can be adapted and optimized for the specific analysis of this compound, considering its unique physicochemical properties. The separation is based on the differential partitioning of the analyte between the stationary phase (the C18 column) and the mobile phase. shimadzu.com

Table 1: Illustrative HPLC Parameters for Triterpenoid (B12794562) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | |

| Mobile Phase | Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Column Temp. | 35 °C | |

| Detector | UV, 290 nm | |

| Sample Conc. | 50 µg/mL in acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for profiling low molecular weight metabolites. nih.govchemrxiv.org While this compound itself may not be sufficiently volatile for direct GC-MS analysis, the technique is invaluable for studying its metabolites, which may be more amenable to this method after appropriate derivatization. chemrxiv.org Derivatization, such as trimethylsilylation, is often required to increase the volatility and thermal stability of polar metabolites like organic acids, amino acids, and sugars. chemrxiv.orgmdpi.com

In a typical GC-MS workflow for metabolite profiling, samples are extracted, derivatized, and then injected into the GC-MS system. nih.govshimadzu.co.kr The gas chromatograph separates the individual metabolites, which are then detected and identified by the mass spectrometer. nih.gov This approach allows for the simultaneous analysis of hundreds of metabolites, providing a comprehensive overview of the metabolic changes induced by this compound or the metabolic fate of the compound itself. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications in this compound Analysis

Spectroscopic Techniques for Structural Elucidation and Purity Assessmentmdpi.com

Spectroscopic techniques are indispensable for determining the chemical structure and assessing the purity of this compound and its derivatives. mdpi.comamericanpharmaceuticalreview.com These methods provide detailed information about the molecular framework and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to establish the connectivity of atoms and the stereochemistry of molecules like this compound and its analogues. researchgate.netlibretexts.orggithub.io The chemical shifts, coupling constants, and signal integrations in an NMR spectrum provide a wealth of structural information. libretexts.org For complex structures, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to piece together the molecular puzzle. github.io The structure of various hemslecin analogues and related cucurbitacins have been successfully determined using these spectroscopic methods. nottingham.ac.ukacs.orgresearchgate.net

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.govresearchgate.net In the context of this compound research, MS is crucial for studying its biosynthetic pathway by identifying precursor molecules and intermediates. biorxiv.org For example, a study on the biosynthesis of cucurbitacin IIa, a related compound, utilized LC-ESI-MS/MS to identify various metabolites. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of ions, which is instrumental in identifying unknown metabolites of this compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analogues

Integrative Analytical Platforms for Complex this compound Mixture Analysisresearchgate.netfrontiersin.org

The analysis of complex mixtures containing this compound and its various metabolites often requires the use of integrative analytical platforms. These platforms combine multiple analytical techniques to provide a more comprehensive understanding of the sample. For instance, a workflow combining Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) has been effectively used to characterize the in vivo metabolism of cucurbitacin B, a structurally similar triterpenoid. researchgate.net This approach leverages the high separation power of UHPLC with the high-resolution and high-sensitivity detection capabilities of Q-TOF-MS/MS. researchgate.net Such integrative platforms are essential for identifying a wide range of metabolites, including phase I (hydrolysis, reduction, etc.) and phase II (conjugation) metabolites, and for elucidating the complex metabolic fate of this compound in biological systems. researchgate.net

Drug Discovery and Lead Optimization Research for Hemslecin D

Role of Natural Product Chemistry in Drug Discovery Pipelines

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. researchgate.net These secondary metabolites, produced by organisms like plants, fungi, and bacteria, often possess high chemical diversity and biochemical specificity, making them advantageous starting points for developing new drugs. indexcopernicus.com Unlike synthetic compound libraries, natural product structures have evolved over millennia, often optimized to interact with specific biological targets. researchgate.net This inherent bioactivity is a key reason why natural products and their derivatives have consistently contributed to the pharmaceutical market, particularly in areas like oncology and infectious diseases. cucurbit.infonih.gov

The genus Hemsleya is known for being rich in triterpenoid (B12794562) saponins, which have attracted attention for their significant antitumor and anti-inflammatory activities. tiprpress.com Hemslecin D, a cucurbitane triterpenoid isolated from plants of this genus, belongs to a class of compounds well-known for their toxicity and bitterness, which often correlates with potent biological effects. researchgate.nettiprpress.com The cucurbitacins, including this compound, are recognized for a range of biological activities, most notably their cytotoxic properties, which positions them as compounds of interest within cancer research. tiprpress.comnih.gov The complex and unique scaffold of compounds like this compound presents both a challenge and an opportunity for medicinal chemists, offering a template for novel therapeutic agents that is distinct from what is typically produced through standard combinatorial chemistry. researchgate.netnih.gov The exploration of such natural products is crucial for replenishing the drug discovery pipeline with innovative lead structures active against a wide array of therapeutic targets. researchgate.net

Lead Compound Identification and Optimization Strategies Based on this compound Scaffold

A lead compound is a chemical compound that has promising biological activity against a specific target and serves as the starting point for chemical modifications to improve its therapeutic properties. ijnrd.org The process of modifying this lead to enhance potency, selectivity, and pharmacokinetic properties is known as lead optimization. ijnrd.orgbiosolveit.de While specific lead optimization campaigns focusing on the this compound scaffold are not extensively detailed in published literature, the general strategies applied to complex natural products provide a clear framework for its potential development.

The core structure, or scaffold, of a natural product is a key determinant of its biological activity. biosolveit.de In lead optimization, this scaffold can be modified through several strategies. "Scaffold hopping" involves replacing the core structure with a different one while aiming to retain or improve activity, which can help circumvent issues with toxicity or patentability. biosolveit.de More commonly, the existing scaffold is retained and decorated with different functional groups to explore the structure-activity relationship (SAR). frontiersin.org This involves making systematic changes to the molecule and assessing how these changes affect its biological efficacy. nih.gov

For a complex tetracyclic triterpenoid like this compound, optimization would focus on modifying its peripheral functional groups. While research on this compound is limited, studies on the closely related analogue, Hemslecin A, demonstrate how this can be achieved. Researchers have synthesized libraries of new molecules by performing chemical transformations on the Hemslecin A scaffold, creating skeletal diversity through rearrangements of its ring structures. cucurbit.info Such modifications can lead to analogues with improved properties. The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to improve its drug-like characteristics. biosolveit.de

Below is an interactive table illustrating hypothetical modifications to a generalized cucurbitacin scaffold, like that of this compound, to demonstrate potential lead optimization strategies.

| Modification Strategy | Target Site on Scaffold | Potential New Functional Group | Desired Outcome |

| Functional Group Interconversion | Hydroxyl (-OH) groups | Ester, Ether, Carbonate | Improve cell permeability, alter solubility |

| Ring Modification | Saturation/Unsaturation in rings | Epoxidation, Hydrogenation | Change scaffold rigidity and binding conformation |

| Side Chain Alteration | Acyl group on side chain | Amide, different alkyl chains | Modulate potency and metabolic stability |

| Scaffold Hopping | Core ring structure | Isosteric ring systems | Discover novel intellectual property, avoid toxicity |

This table represents general strategies in medicinal chemistry and does not reflect completed studies on this compound, but rather illustrates potential avenues for research based on its structural class.

High-Throughput Screening (HTS) Approaches for this compound Analogues

High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov This method is essential for identifying "hits"—compounds that show activity against a target—from large compound libraries. nih.gov For natural products like this compound, HTS can be used to screen for new biological targets or to evaluate libraries of synthesized analogues for improved activity against a known target. globalresearchonline.net

The process begins with the development of a robust assay, which can be either biochemical (testing against an isolated protein) or cell-based (testing in whole cells). globalresearchonline.net Cell-based assays are often preferred as they provide information in a more biologically relevant context. globalresearchonline.net A notable example relevant to the this compound family is a high-throughput screen that identified its close relatives, cucurbitacins B and D, as compounds that sensitize cancer cells to TRAIL-mediated apoptosis. nih.gov This demonstrates that the cucurbitacin scaffold is amenable to HTS campaigns and can yield promising results.

Should a library of this compound analogues be synthesized, various HTS assays could be employed to evaluate them:

Cell Viability Assays: To screen for cytotoxic effects against cancer cell lines, assays measuring metabolic activity (e.g., MTT, MTS) or cell membrane integrity could be used.

Reporter Gene Assays: If this compound's mechanism involves a specific signaling pathway (e.g., NF-κB, STAT3), cells can be engineered with a reporter gene (like luciferase) that is activated by that pathway. The light output provides a quantitative measure of pathway inhibition or activation. frontiersin.org

Enzyme Inhibition Assays: If a specific enzyme is a suspected target, biochemical assays can be designed to measure the ability of analogues to inhibit its activity, often using fluorescence or absorbance readouts. researchgate.net

The hits identified from an HTS campaign are then subjected to further validation and optimization to confirm their activity and advance them into the lead optimization stage of the drug discovery pipeline. ijnrd.org

Current Research Challenges and Future Perspectives on Hemslecin D

Overcoming Hurdles in Hemslecin D Biosynthesis and Production

A primary obstacle in the advancement of this compound research is the challenge associated with its supply. Like many complex natural products, this compound is typically isolated from plant sources in low yields. wikipedia.org The intricate biosynthetic pathway, shared among cucurbitacins, involves numerous enzymatic steps that are difficult to replicate efficiently in a laboratory setting.

The biosynthesis of cucurbitacins begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor in triterpenoid (B12794562) synthesis. biorxiv.org This initial step is catalyzed by oxidosqualene cyclases (OSCs), such as cucurbitadienol (B1255190) synthase, to form the characteristic cucurbitane skeleton. biorxiv.orgbiorxiv.org Following the formation of this core structure, a cascade of post-cyclization modifications, primarily oxidations and acetylations, are carried out by enzymes like cytochrome P450s (CYP450s) and acyltransferases. biorxiv.org These modifications at various positions on the triterpenoid backbone are responsible for the vast diversity of cucurbitacins, including this compound. biorxiv.org The complexity and number of these steps contribute to the low accumulation of the final product in the native plant.

To surmount these production challenges, researchers are exploring metabolic engineering and heterologous expression systems. These strategies aim to transfer the biosynthetic genes for this compound and its precursors into more manageable host organisms, such as yeast (Saccharomyces cerevisiae) or plants like Nicotiana benthamiana. biorxiv.org For instance, research on the closely related Cucurbitacin IIa (Hemslecin A) has demonstrated the potential of this approach. Scientists have successfully engineered yeast to produce high levels of the key precursor, cucurbitadienol, by overexpressing all twelve genes in the biosynthetic pathway from acetyl-CoA. biorxiv.orgbiorxiv.org

| Challenge | Proposed Solution | Example/Target | Reference |

|---|---|---|---|

| Low yield from natural plant sources | Heterologous expression in microbial hosts | Engineering Saccharomyces cerevisiae to produce cucurbitadienol | biorxiv.org |

| Complex, multi-step biosynthesis | Pathway elucidation and gene discovery | Identification of OSCs, CYP450s, and acyltransferases in Hemsleya species | biorxiv.orgbiorxiv.org |

| Limited precursor availability | Metabolic engineering to boost precursor flux | Overexpression of MVA pathway genes in yeast | biorxiv.org |

| Need for scalable production platforms | Transient expression in plants | Agroinfiltration of Nicotiana benthamiana to produce cucurbitadienol | biorxiv.org |

By identifying the specific genes responsible for the biosynthesis of this compound and optimizing their expression in these engineered systems, it may be possible to create a sustainable and high-yield production pipeline, thereby facilitating more extensive biological and preclinical studies.

Expanding the Scope of this compound Analogues Research

While natural products provide excellent starting points for drug discovery, their therapeutic potential can often be enhanced through synthetic modification. The generation of analogues allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. Research into this compound analogues is focused on leveraging its complex scaffold to create novel chemical entities.

A powerful approach in this domain is Diversity-Oriented Synthesis (DOS), where a common chemical intermediate is used to generate a library of structurally diverse molecules. acs.org This strategy has been successfully applied to Hemslecin A, a close structural relative of this compound. acs.orgacs.org In one study, a key synthon was prepared from Hemslecin A in just four steps. This intermediate then served as a platform for a series of chemical transformations, including acid-promoted semipinacol, Wagner-Meerwein, and cyclopropylmethyl cation rearrangements. acs.orgacs.org This "reaction tool box" enabled the creation of multiple new and complex molecular skeletons. acs.org

Furthermore, the development of novel C-H functionalization methods, such as a manganese-mediated C-H oxidation, has allowed for modifications at previously inert positions, like angular methyl groups, greatly expanding the accessible chemical space. acs.org Applying these reaction-discovery and DOS strategies to this compound could unlock a wealth of novel analogues for biological screening. Beyond skeletal diversification, targeted modifications of functional groups on the this compound molecule are also being explored. For example, derivatives of Hemslecin A have been synthesized and evaluated as a new class of Hepatitis B virus (HBV) inhibitors, demonstrating that modification can introduce entirely new biological activities. acs.org

| Research Approach | Description | Example (from related compounds) | Reference |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Creation of a library of skeletally diverse molecules from a common intermediate. | Use of a Hemslecin A-derived synthon to generate novel scaffolds via rearrangements. | acs.orgacs.org |

| Target-Oriented Synthesis | Synthesis of specific derivatives to probe structure-activity relationships for a particular biological target. | Creation of Hemslecin A derivatives as anti-HBV agents. | acs.org |

| Development of New Synthetic Methods | Creating new chemical reactions to modify the core structure in novel ways. | Mn-mediated C-H oxidation to functionalize inert methyl groups in triterpenes. | acs.org |

Integration of Computational and Experimental Approaches in this compound Research

The structural complexity of this compound and its relatives necessitates the use of sophisticated analytical techniques for their characterization. The integration of computational methods with experimental data has become indispensable for accelerating research in this area. These integrated approaches are crucial for structure elucidation, compound identification, and understanding biological activity.

One key area of integration is in the analysis of complex plant extracts. Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) is a primary tool for identifying known and new cucurbitacins. mdpi.com Computational analysis of tandem mass spectrometry (MS/MS) data is central to this process. By studying the fragmentation patterns of a known standard, such as Hemslecin A, researchers can create a computational model of characteristic cleavages. mdpi.com For instance, the fragmentation of Hemslecin A produces specific neutral losses and fragment ions corresponding to the cleavage of its side chain and retro-Diels-Alder reactions in its core ring structure. mdpi.com This fragmentation fingerprint can then be used to computationally screen LC-MS/MS data from a plant extract to rapidly and putatively identify other related compounds, including isomers and new derivatives. mdpi.com

Computational chemistry also plays a critical role in determining the absolute stereochemistry of these complex molecules, a task that can be challenging experimentally, especially when suitable crystals for X-ray crystallography cannot be obtained or when NMR data is ambiguous. cas.cn Methods such as the calculation of theoretical electronic circular dichroism (ECD) spectra or the computation of 13C-NMR chemical shifts can be compared with experimental data to confidently assign the three-dimensional structure of a newly isolated compound. cas.cnresearchgate.net This synergy between computational prediction and experimental measurement is essential for the accurate structural assignment of new this compound analogues and other related natural products.

Emerging Research Areas and Potential Applications of this compound and its Derivatives

Initial research into the Hemsleya genus has revealed a range of biological activities, primarily focused on cytotoxic and anti-inflammatory effects. nih.govnih.govresearchgate.net this compound and its parent compounds have shown cytotoxic activity against various human tumor cell lines. nottingham.ac.uknih.gov However, the future of this compound research lies in exploring a broader range of therapeutic applications and delving deeper into its mechanisms of action.

Emerging research areas for this compound and its derivatives include:

Antiviral Activity: Inspired by findings that derivatives of the related Hemslecin A exhibit potent inhibitory activity against the Hepatitis B virus, there is a strong rationale for screening this compound and its analogues for activity against HBV, HIV, and other viruses. wikipedia.orgacs.org

Chemical Biology Probes: The development of skeletally diverse libraries from a this compound scaffold, using DOS principles, provides a valuable resource for chemical biology. acs.org These libraries can be screened against a wide array of biological targets to identify novel protein-ligand interactions and uncover new biological pathways, a process known as forward chemical genetics.

Modulation of Inflammatory Pathways: Cucurbitacins are well-documented anti-inflammatory agents. biorxiv.orgnih.gov Future research could focus on elucidating the specific molecular targets of this compound within inflammatory signaling cascades, such as the JAK-STAT pathway, which is a known target for other cucurbitacins. nih.gov This could lead to the development of more selective anti-inflammatory drugs.

New Therapeutic Areas: The broad biological activity profile of the cucurbitacin family, which includes antimicrobial and antioxidant properties, suggests that this compound derivatives could be explored for applications beyond oncology and inflammation. nih.gov

The successful realization of these applications hinges on overcoming the production hurdles and expanding the synthetic toolkit available for modifying the this compound structure. The continued integration of synthetic chemistry, metabolic engineering, and computational science will be paramount in unlocking the full therapeutic potential of this complex natural product.

Q & A

Q. How can researchers reconcile in vitro potency of Hemslecin D with its limited in vivo efficacy in disease models?

- Methodological Answer : Investigate bioavailability limitations via PK/PD modeling. Test prodrug derivatives or nanoformulations to enhance solubility. Use genetic knockouts (e.g., ABC transporter-deficient models) to assess efflux pump involvement .

Guidelines for Data Presentation and Reproducibility

- Tables/Figures : Use heatmaps for omics data, dose-response curves for IC₅₀ comparisons, and forest plots for meta-analyses. Avoid duplicating data in text and visuals .

- Statistical Reporting : Provide raw data (e.g., Excel supplements) and code (R/Python) for analyses. Report effect sizes with confidence intervals, not just p-values .

- Ethical Replication : Share detailed protocols via platforms like Protocols.io and cite prior negative results to prevent redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.